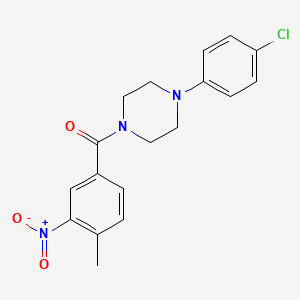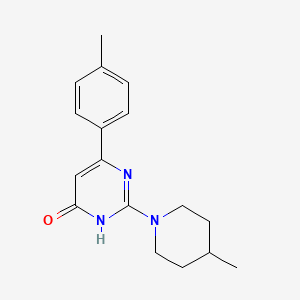
1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine, also known as 4-CNPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been the focus of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and forensic toxicology.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine is not fully understood, but it is believed to act as a dopamine receptor agonist, as well as a serotonin receptor agonist. It has also been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. It has also been shown to have anxiogenic effects and can induce seizures in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine is its high potency, which allows for the use of lower doses in experiments. However, its complex mechanism of action and potential for adverse effects make it a challenging compound to work with. Additionally, its potential for abuse and lack of approved medical uses may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine. These include further investigation of its neuroprotective properties and potential therapeutic applications, as well as the development of more selective dopamine and serotonin receptor agonists based on its structure. Additionally, it may be useful to explore the potential use of this compound as a forensic marker for the detection of piperazine abuse.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine can be achieved through several methods, including the reaction of 4-chlorophenylpiperazine with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-(4-chlorophenyl)piperazine with 4-methyl-3-nitrobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
The potential applications of 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine in scientific research are vast and varied. It has been studied for its potential use as a neuroprotective agent, as well as its effects on the central nervous system. Additionally, it has been investigated for its potential use as a forensic marker for the detection of piperazine abuse.
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)22(24)25)18(23)21-10-8-20(9-11-21)16-6-4-15(19)5-7-16/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNVLCRDUTXAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6077570.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6077576.png)

![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B6077592.png)

![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)




![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6077665.png)
